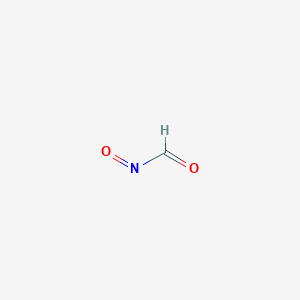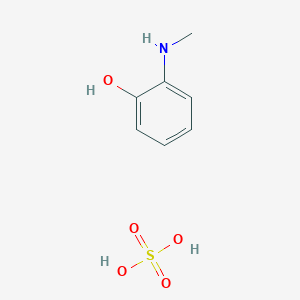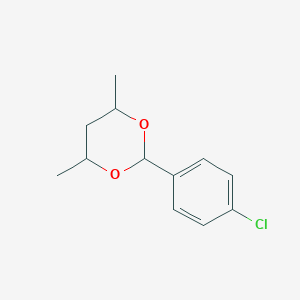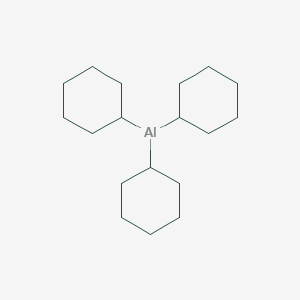
Tricyclohexylalumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclohexylalumane is an organoaluminum compound characterized by the presence of three cyclohexyl groups attached to an aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tricyclohexylalumane can be synthesized through the reaction of cyclohexylmagnesium bromide with aluminum trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction is as follows:
3C6H11MgBr+AlCl3→(C6H11)3Al+3MgBrCl
The reaction is carried out in anhydrous conditions, often using solvents such as diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclohexylalumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and cyclohexane.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often uses hydrogen gas or hydride donors under controlled conditions.
Substitution: Requires nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products
Oxidation: Produces aluminum oxide and cyclohexane.
Reduction: Yields alcohols from ketones.
Substitution: Forms new organoaluminum compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Tricyclohexylalumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in polymerization reactions and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which tricyclohexylalumane exerts its effects involves the activation of substrates through coordination to the aluminum center. This coordination facilitates various chemical transformations, such as nucleophilic attack or electron transfer. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar cyclohexyl groups but different reactivity and applications.
Tricyclohexylamine: Contains three cyclohexyl groups attached to a nitrogen atom, used in different chemical contexts.
Uniqueness
Tricyclohexylalumane is unique due to its aluminum center, which imparts distinct reactivity compared to nitrogen-based analogs. Its ability to participate in a wide range of chemical reactions and its applications in both research and industry highlight its versatility.
Eigenschaften
CAS-Nummer |
4660-27-9 |
|---|---|
Molekularformel |
C18H33Al |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
tricyclohexylalumane |
InChI |
InChI=1S/3C6H11.Al/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2; |
InChI-Schlüssel |
ZIYNWDQDHKSRCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Al](C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
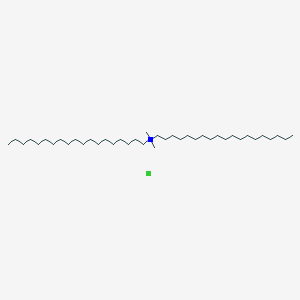
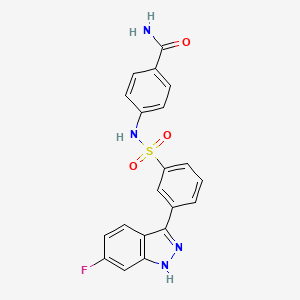
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)
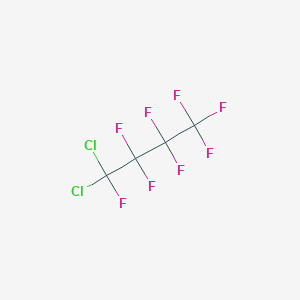

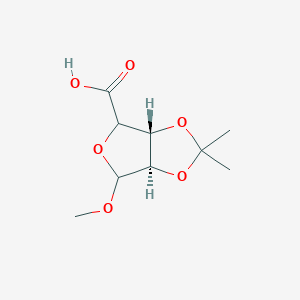
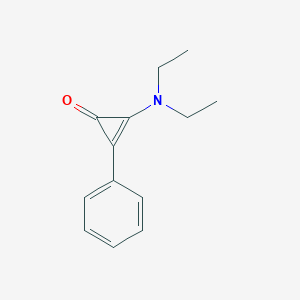

![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
